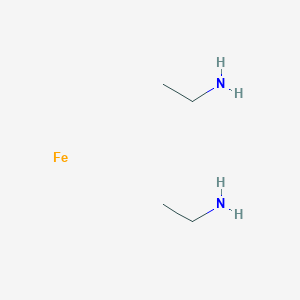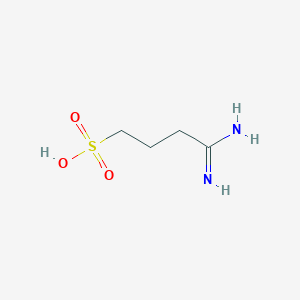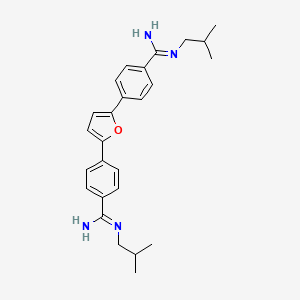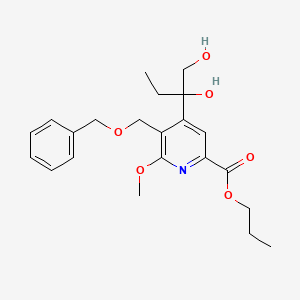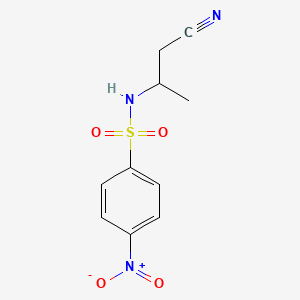
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is a chemical compound with a complex structure It is characterized by the presence of a benzenesulfonamide group, a cyano group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an amine derivative, followed by nitration and subsequent cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing groups to the compound.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: Products may include benzenesulfonic acids or other oxygenated derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include halogenated benzenesulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-amino-:
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-chloro-: Contains a chloro group, which can affect its chemical stability and reactivity.
Uniqueness
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is unique due to the presence of both cyano and nitro groups, which confer distinct chemical properties. These groups can participate in a variety of reactions, making the compound versatile for different applications in research and industry.
Propiedades
Número CAS |
194156-43-9 |
|---|---|
Fórmula molecular |
C10H11N3O4S |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
N-(1-cyanopropan-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S/c1-8(6-7-11)12-18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5,8,12H,6H2,1H3 |
Clave InChI |
CHYNXTKOSCFXRI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#N)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)
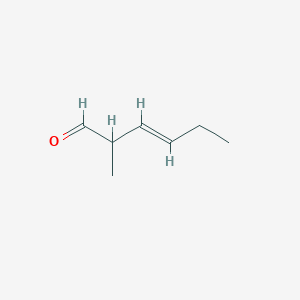
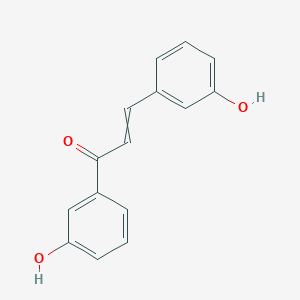


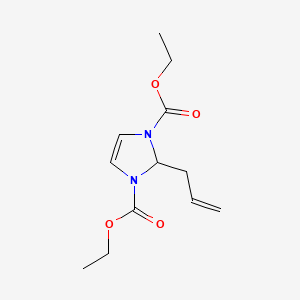
![5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B12553641.png)
